Cas no 2320474-46-0 (benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate)

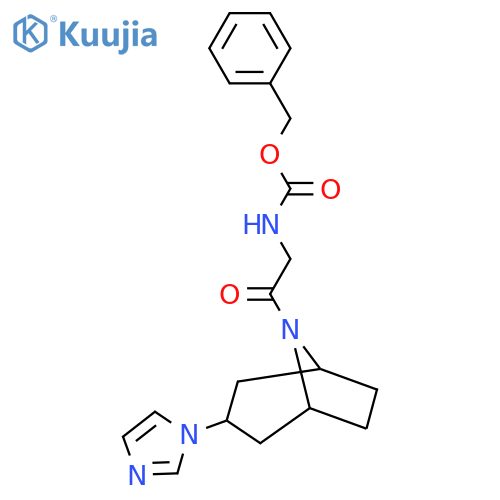

2320474-46-0 structure

商品名:benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate

CAS番号:2320474-46-0

MF:C20H24N4O3

メガワット:368.429564476013

CID:5341946

benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl (2-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate

- benzyl N-[2-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]carbamate

- benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate

-

- インチ: 1S/C20H24N4O3/c25-19(12-22-20(26)27-13-15-4-2-1-3-5-15)24-16-6-7-17(24)11-18(10-16)23-9-8-21-14-23/h1-5,8-9,14,16-18H,6-7,10-13H2,(H,22,26)

- InChIKey: FHPQNHGBMNSUOC-UHFFFAOYSA-N

- ほほえんだ: O=C(CNC(=O)OCC1C=CC=CC=1)N1C2CCC1CC(C2)N1C=NC=C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 523

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 76.5

benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6549-2859-10mg |

benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate |

2320474-46-0 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6549-2859-2μmol |

benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate |

2320474-46-0 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6549-2859-5μmol |

benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate |

2320474-46-0 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6549-2859-20μmol |

benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate |

2320474-46-0 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6549-2859-40mg |

benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate |

2320474-46-0 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6549-2859-25mg |

benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate |

2320474-46-0 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6549-2859-10μmol |

benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate |

2320474-46-0 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6549-2859-20mg |

benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate |

2320474-46-0 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6549-2859-3mg |

benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate |

2320474-46-0 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6549-2859-4mg |

benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate |

2320474-46-0 | 4mg |

$66.0 | 2023-09-08 |

benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

2320474-46-0 (benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬